
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a butenyloxy group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(3-Butenyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-buten-1-ol in the presence of a suitable catalyst.
Formation of 3-(4-(3-Butenyloxy)phenyl)-2-oxazolidinone: The intermediate 4-(3-Butenyloxy)benzaldehyde is then reacted with an appropriate amine and carbon dioxide to form the oxazolidinone ring.
Introduction of the Hydroxymethyl Group: The final step involves the hydroxymethylation of the oxazolidinone ring, which can be achieved using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The butenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-(aminomethyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The butenyloxy and hydroxymethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4-(3-Butenyloxy)benzoate: Similar structure but lacks the oxazolidinone ring.
2-[2-(3-Butenyloxy)phenyl]-3-phenylquinolin-4(1H)-one: Contains a butenyloxy group but has a different core structure.
Uniqueness
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts specific biological activity, particularly its potential as an antimicrobial agent
Properties
CAS No. |
64590-16-5 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(4-but-3-enoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-12-6-4-11(5-7-12)15-9-13(10-16)19-14(15)17/h2,4-7,13,16H,1,3,8-10H2 |
InChI Key |
IRYUPMWCPPTVCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)N2CC(OC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



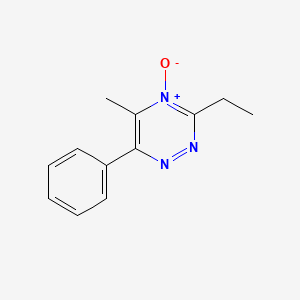

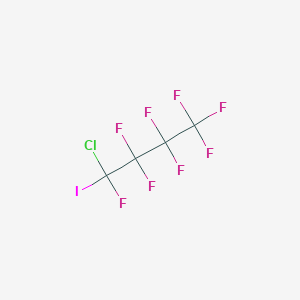
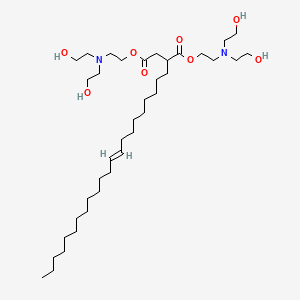
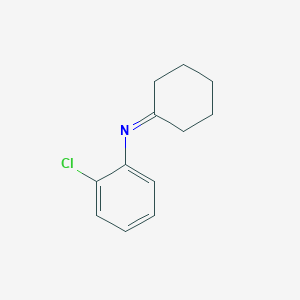
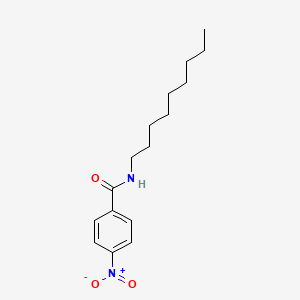
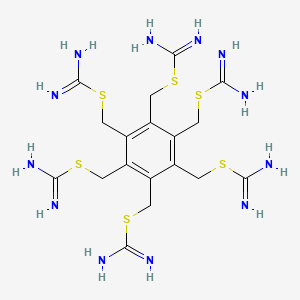
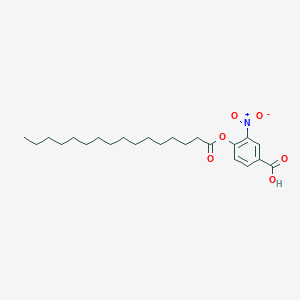
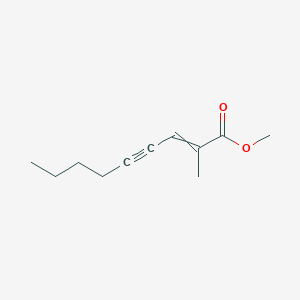
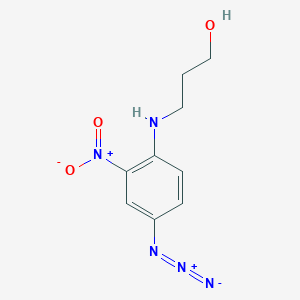
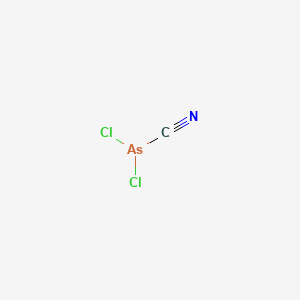

![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
